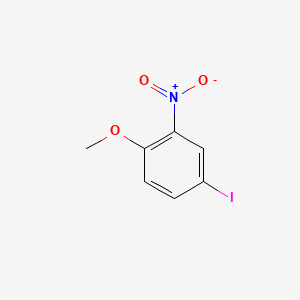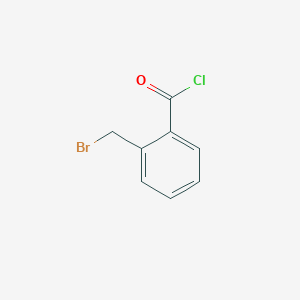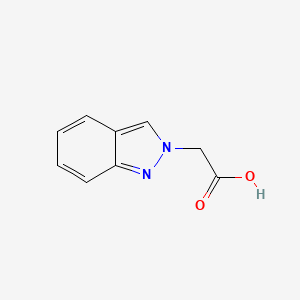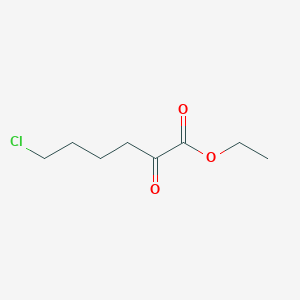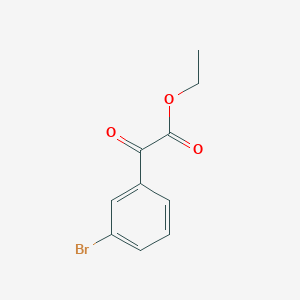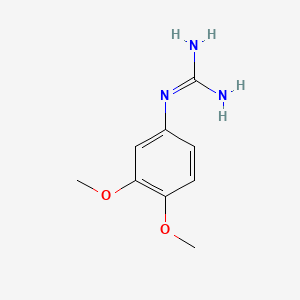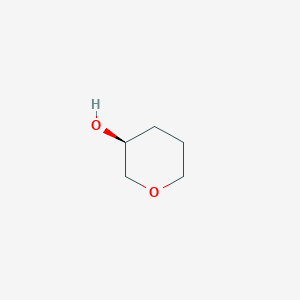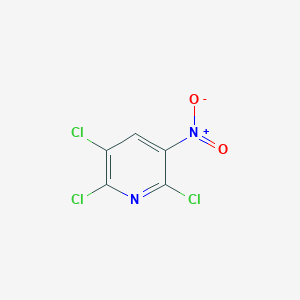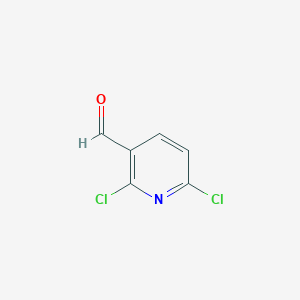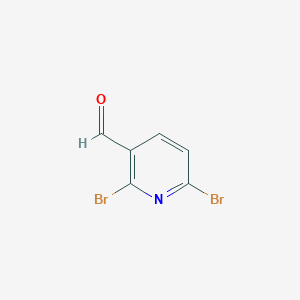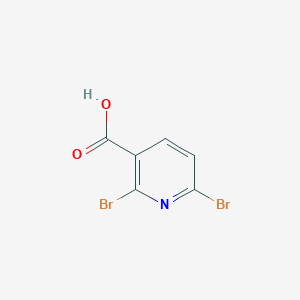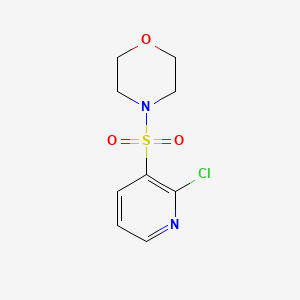
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound that belongs to the class of pyridine-sulfonamide derivatives. It is a highly polar compound with a molecular formula of C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol. This compound is known for its significant applications in various scientific research fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine typically involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Hydrolysis: Forms sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: Forms substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Its polar nature makes it suitable for use in the development of new materials with specific properties.
Biological Studies: Investigated for its antimicrobial and modulating activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is not well-documented. its structure suggests potential interactions with biological targets through hydrogen bonding and other non-covalent interactions. The sulfonyl group and morpholine ring may contribute to its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
- 4-((2-Chloropyridin-3-yl)sulfonyl)piperidine
- 4-((2-Chloropyridin-3-yl)sulfonyl)thiomorpholine
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring and a morpholine ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions in biological systems and makes it a valuable intermediate in the synthesis of various compounds.
Propriétés
IUPAC Name |
4-(2-chloropyridin-3-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYJCWIMIBSNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484539 |
Source


|
| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-72-0 |
Source


|
| Record name | 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

